Home > Products > Screening Compounds P145139 > PDGFR Tyrosine Kinase Inhibitor III
PDGFR Tyrosine Kinase Inhibitor III - 205254-94-0

PDGFR Tyrosine Kinase Inhibitor III

Catalog Number: EVT-1578933
CAS Number: 205254-94-0
Molecular Formula: C27H27N5O4
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PDGF receptor tyrosine kinase inhibitor III is an N-arylpiperazine that is piperazine in which the hydrogen attached to the nitrogen at position 1 is replaced by a (4-phenoxyphenyl)aminocarbonyl group, while the hydrogen attached to the nitrogen at position 4 is replaced by a 6,7-dimethoxyquinazolin-4-yl group. It is an inhibitor of tyrosine kinases FLT3, PDGFR and KIT. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a N-arylpiperazine, a N-carbamoylpiperazine, an aromatic ether, a member of phenylureas, a member of quinazolines and a tertiary amino compound.
Overview

Platelet-derived growth factor receptor tyrosine kinase inhibitor III is a compound that plays a significant role in inhibiting the activity of platelet-derived growth factor receptors, which are crucial in various cellular processes, including proliferation, survival, and migration. This compound belongs to a class of medications known as tyrosine kinase inhibitors, which are primarily utilized in cancer treatment due to their ability to disrupt signaling pathways that promote tumor growth.

Source and Classification

Platelet-derived growth factor receptor tyrosine kinase inhibitor III is classified under the third generation of tyrosine kinase inhibitors. These inhibitors are designed to target specific receptor tyrosine kinases more selectively than earlier generations, thereby minimizing off-target effects. The primary targets of this compound include platelet-derived growth factor receptor alpha and beta isoforms, which are involved in several malignancies, particularly those characterized by aberrant growth factor signaling .

Synthesis Analysis

Methods and Technical Details

The synthesis of platelet-derived growth factor receptor tyrosine kinase inhibitor III typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that can be modified through various chemical reactions.
  2. Chemical Reactions: Common reactions include nucleophilic substitutions, cyclizations, and coupling reactions that form the core structure of the inhibitor.
  3. Purification: After the synthesis, purification techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

The specific synthetic routes may vary depending on the desired molecular modifications to enhance potency and selectivity against the target receptors .

Molecular Structure Analysis

Structure and Data

The molecular structure of platelet-derived growth factor receptor tyrosine kinase inhibitor III is characterized by specific functional groups that enable its binding to the active site of the platelet-derived growth factor receptors. The structure typically includes:

  • Aromatic Rings: These contribute to hydrophobic interactions with the receptor.
  • Basic Nitrogen Atoms: These facilitate hydrogen bonding with the receptor's active site.
  • Side Chains: Various substituents that enhance selectivity and potency.

Data regarding its molecular weight, solubility, and stability under physiological conditions are crucial for understanding its pharmacokinetics and dynamics .

Chemical Reactions Analysis

Reactions and Technical Details

Platelet-derived growth factor receptor tyrosine kinase inhibitor III undergoes several key chemical reactions during its mechanism of action:

  1. Phosphorylation Inhibition: The inhibitor competes with ATP for binding to the active site of the receptor, preventing phosphorylation of tyrosine residues that are critical for downstream signaling.
  2. Conformational Changes: Binding induces conformational changes in the receptor that further inhibit its activity.

These reactions are fundamental to its therapeutic efficacy in cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action for platelet-derived growth factor receptor tyrosine kinase inhibitor III involves:

  1. Competitive Inhibition: The compound binds to the ATP-binding site of the platelet-derived growth factor receptors, blocking their activation by endogenous ligands.
  2. Downstream Signaling Disruption: This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth.

Data from preclinical studies indicate that this inhibition can lead to significant reductions in tumor size and metastasis in various cancer models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of platelet-derived growth factor receptor tyrosine kinase inhibitor III include:

  • Molecular Weight: Typically ranges around 400-600 g/mol.
  • Solubility: Varies based on formulation but generally shows moderate solubility in organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties influence its formulation into pharmaceutical preparations and its bioavailability .

Applications

Scientific Uses

Platelet-derived growth factor receptor tyrosine kinase inhibitor III is primarily used in cancer therapy. Its applications include:

  • Targeted Therapy: Effective against tumors expressing high levels of platelet-derived growth factor receptors, such as gastrointestinal stromal tumors and certain sarcomas.
  • Research Tool: Utilized in preclinical studies to understand the role of platelet-derived growth factor signaling in cancer biology.

Ongoing research continues to explore its potential applications in combination therapies and other malignancies where platelet-derived growth factor signaling plays a pivotal role .

Introduction to PDGFR in Receptor Tyrosine Kinase (RTK) Classification

Structural and Functional Overview of Type III RTKs: PDGFR, CSFR, Kit, FLT3

Receptor Tyrosine Kinases (RTKs) are classified into 20 subfamilies based on structural homology and functional characteristics. Type III RTKs include platelet-derived growth factor receptors (PDGFRα/β), colony-stimulating factor-1 receptor (CSF-1R), stem cell factor receptor (Kit), and FMS-like tyrosine kinase 3 (FLT3). These receptors share conserved structural features:

  • Extracellular domain: Five immunoglobulin (Ig)-like domains (D1-D5) that mediate ligand binding and receptor dimerization [3] [6].
  • Transmembrane domain: Single alpha-helical segment anchoring the receptor to the plasma membrane.
  • Intracellular domain: Juxtamembrane regulatory segment, split tyrosine kinase domain, and C-terminal tail with tyrosine autophosphorylation sites [3] [8].

Ligand binding induces receptor dimerization (homo- or heterodimers), activating kinase domains through trans-autophosphorylation. This creates docking sites for Src homology 2 (SH2) domain-containing signaling proteins, triggering downstream pathways like PI3K/AKT and RAS/MAPK [3] [8]. Type III RTKs are critical in embryogenesis, hematopoiesis, and tissue homeostasis, but dysregulation drives malignancies through gain-of-function mutations or overexpression [6] [8].

Table 1: Structural and Functional Features of Type III RTKs

ReceptorKey LigandsDimerization PatternCritical DomainsPrimary Cellular Roles
PDGFRα/βPDGF-AA, BB, CC, DDαα, ββ, αβ5 Ig-like domains; split TK domainMesenchymal cell proliferation, angiogenesis
CSF-1RCSF-1, IL-34Homodimers5 Ig-like domains; insert region in kinaseMyeloid cell differentiation
KitSCFHomodimers5 Ig-like domains; JM autoinhibitory regionStem cell maintenance, melanogenesis
FLT3FLT3 ligandHomodimers5 Ig-like domains; kinase insertLymphoid/myeloid progenitor regulation

Role of PDGFR Isoforms (α/β) in Cellular Signaling and Pathophysiology

PDGFR isoforms exhibit distinct ligand-binding specificities and signaling outputs:

  • PDGFRα: Binds PDGF-AA, -BB, -CC, but not -DD. Promotes fibroblast proliferation, oligodendrocyte development, and epithelial-mesenchymal transition [3].
  • PDGFRβ: Activated by PDGF-BB and -DD. Drives pericytes recruitment, vascular smooth muscle migration, and angiogenesis [3] [8].

Dimer-specific signaling differences exist:

  • ββ homodimers strongly activate chemotaxis via PI3K and PLCγ pathways.
  • αα homodimers suppress cell migration in certain contexts [3].
  • αβ heterodimers exhibit intermediate signaling potency.

Pathophysiological roles include:

  • Oncogenesis: Autocrine PDGF signaling promotes glioma, sarcoma, and leukemia progression. Activating mutations (e.g., PDGFRA D842V) cause ligand-independent dimerization in gastrointestinal stromal tumors (GIST) [3] [10].
  • Fibrosis: Persistent PDGFRβ activation stimulates collagen deposition in lung/liver fibrosis and atherosclerosis [5] [8].
  • Stromal interactions: Tumor-associated fibroblasts secrete PDGF ligands, creating pro-invasive microenvironments [5].

Table 2: PDGFR Isoform-Specific Functions and Pathologies

IsoformLigand SpecificityPrimary Signaling PathwaysPhysiological RolesPathological Associations
PDGFRαPDGF-AA, BB, CCRAS/MAPK, STAT5/3Neural crest development, fibroblast proliferationGIST mutations (exon 18), glioma progression
PDGFRβPDGF-BB, DDPI3K/AKT, PLCγAngiogenesis, pericyte recruitmentFibrotic diseases, atherosclerosis, ovarian cancer stroma
αβ HeterodimerPDGF-AB, BBIntermediate RAS & PI3KEmbryonic developmentLimited data in malignancies

Rationale for Targeting PDGFR in Oncogenic and Fibroproliferative Disorders

PDGFR dysregulation represents a high-value therapeutic target due to:

  • Driver mutations: 5–10% of GISTs harbor PDGFRA mutations (e.g., D842V in exon 18), which confer constitutive kinase activity and resistance to earlier inhibitors like imatinib [10].
  • Stromal dependency: PDGFRβ overexpression in tumor-associated fibroblasts promotes angiogenesis and immunosuppression [5] [8].
  • Multi-pathway activation: PDGFR crosstalks with EGFR, FGFR, and VEGF receptors, amplifying oncogenic signaling [3] [9].

PDGFR Tyrosine Kinase Inhibitor III exemplifies targeted therapeutic strategies with:

  • Mechanism: Competitive inhibition at the ATP-binding site of PDGFRα/β (IC₅₀ ~20 nM), suppressing kinase activation [4] [7].
  • Specificity profile: Inhibits PDGFR, Kit, FLT3, FGFR, and VEGFR, countering compensatory pathway activation [4] [9].
  • Therapeutic applications:
  • Cancer: Suppresses proliferation in glioblastoma and AML models by blocking PDGFR-driven MAPK and STAT3 pathways [5].
  • Fibrosis: Attenuates collagen deposition in pulmonary fibrosis via inhibition of fibroblast PDGFRβ [5].
  • ALS research: Modulates glial PDGFR signaling to slow motor neuron degeneration in preclinical models [4].

Table 3: PDGFR Inhibitor Classes and Their Applications

Inhibitor TypeMechanismExamplesKey TargetsClinical/Research Utility
Type I TKIsBind active kinase conformationPDGFR TKI III, avapritinibPDGFRα/β, KIT, FLT3D842V-mutant GIST, AML research
Type II TKIsBind inactive DFG-out conformationImatinib, nilotinibPDGFR, BCR-ABL, KITCML, earlier-generation GIST therapy
Multi-kinase inhibitorsTarget multiple RTKsSunitinib, sorafenibPDGFR, VEGFR, RAFRenal cell carcinoma, resistant GIST
Selective PDGFR blockersHigh specificity for PDGFRCrenolanibPDGFRα/βD842V-mutant GIST (phase III)

The evolution from multi-kinase inhibitors (e.g., imatinib) to selective agents (e.g., PDGFR TKI III) addresses limitations like off-target effects and mutation-specific resistance. PDGFR TKI III’s activity against activation-loop mutations (e.g., D842V) highlights its role in overcoming primary resistance in GIST and fibrotic disorders [7] [10].

Properties

CAS Number

205254-94-0

Product Name

PDGFR Tyrosine Kinase Inhibitor III

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33)

InChI Key

INTPTKHSGKBHHW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.